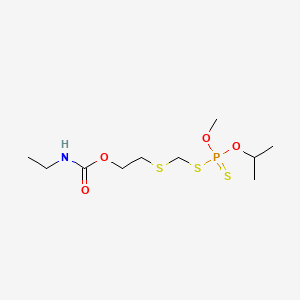
2-((((Methoxy(1-methylethoxy)phosphinothioyl)thio)methyl)thio)ethyl ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-((((Methoxy(1-methylethoxy)phosphinothioyl)thio)methyl)thio)ethyl ethylcarbamate involves several steps, typically starting with the preparation of intermediate compounds that contain the necessary functional groups. One common synthetic route includes the reaction of methoxy(1-methylethoxy)phosphinothioyl chloride with a thiol compound to form the phosphinothioyl thioether intermediate. This intermediate is then reacted with an ethylcarbamate derivative under controlled conditions to yield the final product .
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes, with optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
2-((((Methoxy(1-methylethoxy)phosphinothioyl)thio)methyl)thio)ethyl ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the phosphinothioyl group and formation of simpler thiol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but typically include derivatives with altered functional groups that retain the core structure of the original compound.
Scientific Research Applications
2-((((Methoxy(1-methylethoxy)phosphinothioyl)thio)methyl)thio)ethyl ethylcarbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphinothioyl-containing compounds and as a precursor for the synthesis of more complex molecules.
Biology: In biological research, it may be used as a probe to study the interactions of phosphinothioyl groups with biological molecules, such as proteins and enzymes.
Mechanism of Action
The mechanism of action of 2-((((Methoxy(1-methylethoxy)phosphinothioyl)thio)methyl)thio)ethyl ethylcarbamate involves its interaction with molecular targets through its functional groups. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and ethylcarbamate groups may also contribute to the compound’s overall reactivity and binding affinity, influencing its biological effects .
Comparison with Similar Compounds
Similar compounds to 2-((((Methoxy(1-methylethoxy)phosphinothioyl)thio)methyl)thio)ethyl ethylcarbamate include other phosphinothioyl-containing compounds, such as:
Dipropylene glycol dimethyl ether: A compound with similar functional groups but different structural arrangement and applications.
Propane, 2-methoxy-1-(2-methoxy-1-methylethoxy): Another related compound with methoxy and phosphinothioyl groups, used in different industrial applications.
Properties
CAS No. |
3853-74-5 |
|---|---|
Molecular Formula |
C10H22NO4PS3 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
2-[[methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethylsulfanyl]ethyl N-ethylcarbamate |
InChI |
InChI=1S/C10H22NO4PS3/c1-5-11-10(12)14-6-7-18-8-19-16(17,13-4)15-9(2)3/h9H,5-8H2,1-4H3,(H,11,12) |
InChI Key |
FMNOHKQQEIWPRE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)OCCSCSP(=S)(OC)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


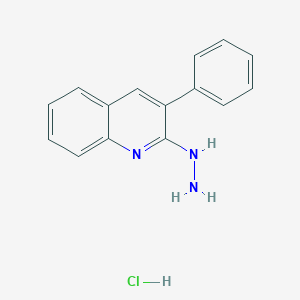
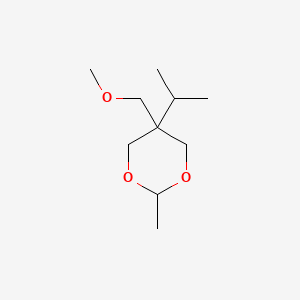
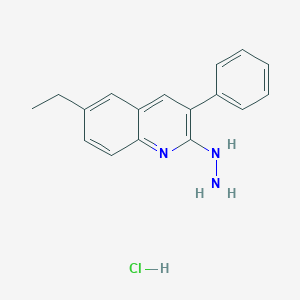
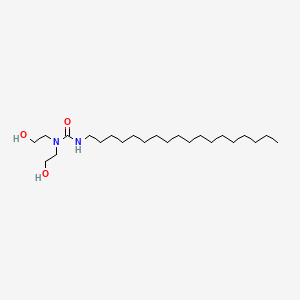
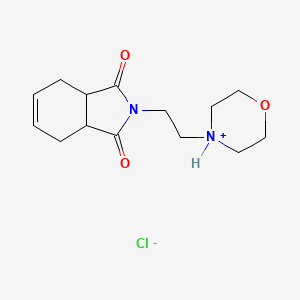
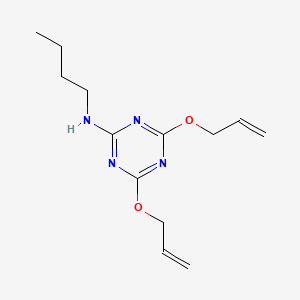
![(3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one](/img/structure/B13750785.png)
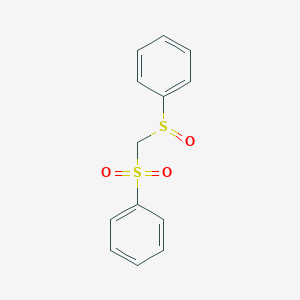
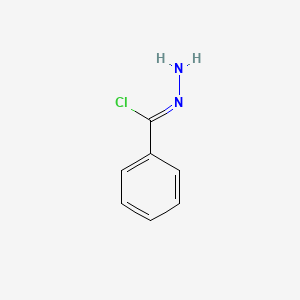

![(2,3,4,5,6-Pentachlorophenyl) 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetate](/img/structure/B13750808.png)



